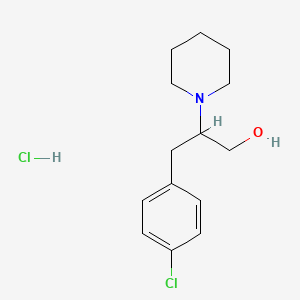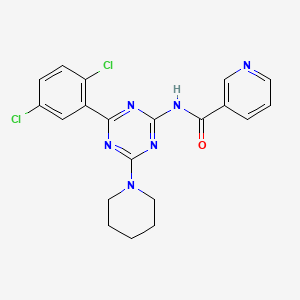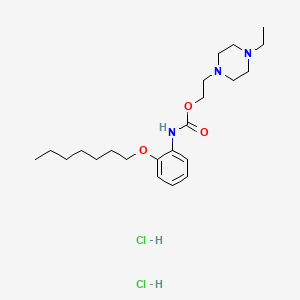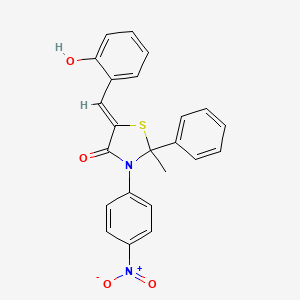
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(4-nitrophenyl)-2-phenyl-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-((2-Hydroxyphényl)méthylène)-2-méthyl-3-(4-nitrophényl)-2-phényl-4-thiazolidinone est un composé hétérocyclique appartenant à la classe des thiazolidinones. Ces composés sont connus pour leurs activités biologiques diverses et ont été largement étudiés pour leurs applications thérapeutiques potentielles. La présence de divers groupes fonctionnels dans ce composé, tels que les groupes hydroxyphényle, nitrophényle et thiazolidinone, contribue à ses propriétés chimiques et à sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-((2-Hydroxyphényl)méthylène)-2-méthyl-3-(4-nitrophényl)-2-phényl-4-thiazolidinone implique généralement la condensation de la 2-hydroxybenzaldéhyde avec la 2-méthyl-3-(4-nitrophényl)-2-phényl-4-thiazolidinone en présence d’un catalyseur approprié. La réaction est généralement effectuée dans un solvant organique tel que l’éthanol ou le méthanol sous reflux. Le mélange réactionnel est ensuite refroidi, et le produit est isolé par filtration et purifié par recristallisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement de la synthèse. De plus, l’optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, peut encore améliorer la capacité d’adaptation du processus .
Analyse Des Réactions Chimiques
Types de réactions
La 5-((2-Hydroxyphényl)méthylène)-2-méthyl-3-(4-nitrophényl)-2-phényl-4-thiazolidinone subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyphényle peut être oxydé pour former des dérivés de la quinone.
Réduction : Le groupe nitrophényle peut être réduit pour former des dérivés aminés.
Substitution : Le cycle thiazolidinone peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) ou l’hydrogène gazeux (H₂) en présence d’un catalyseur (par exemple, du palladium sur carbone) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique pour faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés de la quinone.
Réduction : Dérivés aminés.
Substitution : Divers dérivés substitués de la thiazolidinone selon le nucléophile utilisé.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour son potentiel en tant qu’agent anticancéreux et anti-inflammatoire.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
Le mécanisme d’action de la 5-((2-Hydroxyphényl)méthylène)-2-méthyl-3-(4-nitrophényl)-2-phényl-4-thiazolidinone implique son interaction avec diverses cibles moléculaires et voies :
Cibles moléculaires : Le composé peut interagir avec les enzymes et les récepteurs impliqués dans les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-((2-Hydroxyphényl)méthylène)-2-méthyl-3-phényl-4-thiazolidinone
- 2-Méthyl-3-(4-nitrophényl)-2-phényl-4-thiazolidinone
- 5-((2-Hydroxyphényl)méthylène)-2-phényl-4-thiazolidinone
Unicité
La 5-((2-Hydroxyphényl)méthylène)-2-méthyl-3-(4-nitrophényl)-2-phényl-4-thiazolidinone est unique en raison de la présence de groupes hydroxyphényle et nitrophényle, qui contribuent à sa réactivité chimique et à son activité biologique distinctes. La combinaison de ces groupes fonctionnels améliore son potentiel en tant que composé polyvalent pour diverses applications .
Propriétés
Numéro CAS |
86128-71-4 |
|---|---|
Formule moléculaire |
C23H18N2O4S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-methyl-3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H18N2O4S/c1-23(17-8-3-2-4-9-17)24(18-11-13-19(14-12-18)25(28)29)22(27)21(30-23)15-16-7-5-6-10-20(16)26/h2-15,26H,1H3/b21-15- |
Clé InChI |
YAYDIZWDRDSSLI-QNGOZBTKSA-N |
SMILES isomérique |
CC1(N(C(=O)/C(=C/C2=CC=CC=C2O)/S1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
SMILES canonique |
CC1(N(C(=O)C(=CC2=CC=CC=C2O)S1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



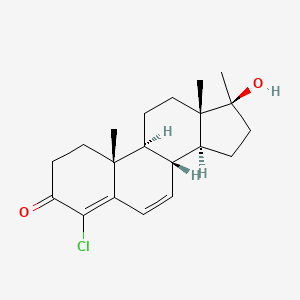
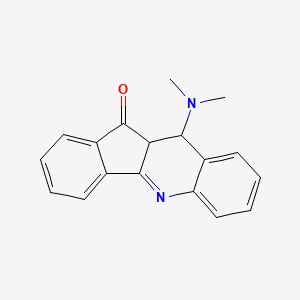
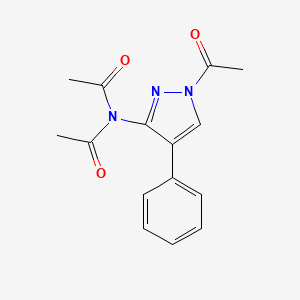
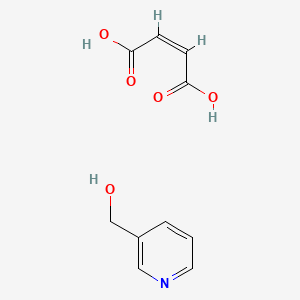

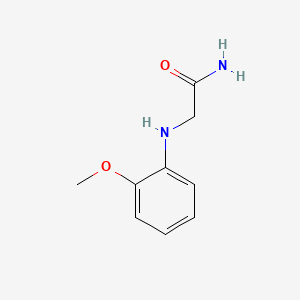
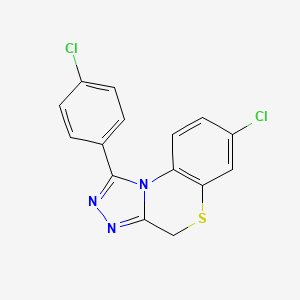

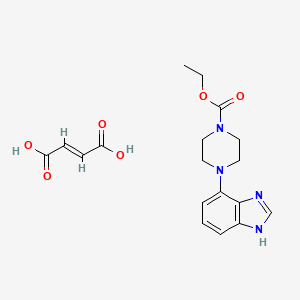
![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
